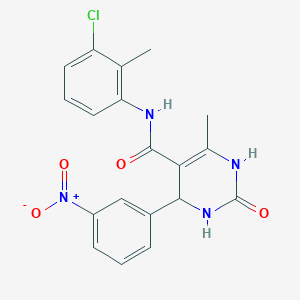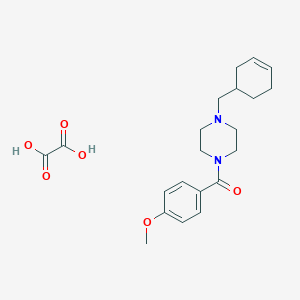![molecular formula C24H25FN2O5S B5186007 N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5186007.png)
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that feature sulfonyl and phenyl groups, which are known for their diverse chemical properties and applications in material science, pharmaceuticals, and organic synthesis. The inclusion of dimethoxyphenyl, fluorophenyl, and phenylethyl groups suggests a potential for intricate molecular interactions and functionalities.
Synthesis Analysis
The synthesis of similar sulfonyl-containing polymers and compounds often involves reactions such as the activated fluorophenyl-amine reaction, which provides precise control over cation functionality without deleterious side reactions, allowing the direct incorporation of functional groups into stable phenyl rings (Kim et al., 2011).
Molecular Structure Analysis
The molecular structure of related compounds, such as those involving sulfonyl and phenyl groups, is characterized using techniques like single-crystal X-ray diffraction, revealing specific bond lengths, angles, and three-dimensional arrangements critical for understanding the compound's reactivity and properties (Ma et al., 2008).
Chemical Reactions and Properties
Compounds with sulfonyl and phenyl groups participate in a variety of chemical reactions, including sulfonation and cyclopropanation, leading to products with diverse chemical and physical properties. These reactions are influenced by factors such as the presence of activating or deactivating groups, solvent effects, and specific reaction conditions (Wit et al., 2010).
Physical Properties Analysis
The physical properties of these compounds, including solubility, melting points, and crystalline structure, are closely related to their molecular structure. For example, specific arrangements of sulfonyl and phenyl groups can lead to compounds with high thermal stability and unique solubility characteristics, relevant for applications in materials science and engineering (Bae et al., 2009).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles or electrophiles, acidity or basicity of specific functional groups, and the ability to undergo specific types of chemical reactions, are determined by the compound's molecular structure. For instance, the presence of dimethoxyphenyl and fluorophenyl groups can significantly influence the electron density distribution across the molecule, affecting its reactivity in synthetic applications (Wang et al., 2001).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5S/c1-31-22-13-12-21(16-23(22)32-2)33(29,30)27(15-14-18-6-4-3-5-7-18)17-24(28)26-20-10-8-19(25)9-11-20/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEAWOLLYNQADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(4-fluorophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(3-chloro-4-methylphenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5185926.png)
![2-(ethylthio)-7-methyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5185931.png)



![4-({2-[(2-bromobenzoyl)amino]-3-phenylacryloyl}amino)butanoic acid](/img/structure/B5185956.png)
![3-[(4-carboxybutanoyl)amino]-4-methylbenzoic acid](/img/structure/B5185964.png)
![2,2-dimethyl-5-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5185984.png)
![4-[(allylamino)sulfonyl]-N-(2,6-dimethyl-4-quinolinyl)benzamide](/img/structure/B5185992.png)
![1-(2-chloro-4-fluorobenzyl)-N-[2-(5-methoxy-1H-benzimidazol-2-yl)ethyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5186000.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B5186013.png)
![2,3-dichloro-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5186017.png)

